molecular formula C13H11F2N B13089661 (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine

(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine

Cat. No.: B13089661
M. Wt: 219.23 g/mol
InChI Key: SANJGVJAEPUFEF-UHFFFAOYSA-N
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Description

(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 3’ and 5’ positions of the biphenyl structure and an amine group attached to the 2-position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and product isolation further enhances the production process.

Chemical Reactions Analysis

Types of Reactions: (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

(3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

  • (3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine
  • (3’,5’-Difluoro-[1,1’-biphenyl]-4-YL)methanamine
  • (3’,5’-Difluoro-[1,1’-biphenyl]-5-YL)methanamine

Comparison: (3’,5’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine is unique due to the specific positioning of the amine group at the 2-position, which influences its reactivity and interaction with molecular targets. The presence of fluorine atoms at the 3’ and 5’ positions also imparts distinct electronic and steric properties, differentiating it from other biphenyl derivatives.

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

[2-(3,5-difluorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H11F2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H,8,16H2

InChI Key

SANJGVJAEPUFEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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